molecular formula C19H17NO6 B1403967 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352517-20-4

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1403967
CAS RN: 1352517-20-4
M. Wt: 355.3 g/mol
InChI Key: VOBNJHBEVPVOHM-UHFFFAOYSA-N
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Description

The compound “1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid” is an intermediate for the synthesis of dTAG-7 . It has been used in cancer research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name “(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid” and its InChI code "1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14-/m0/s1" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.43 . It is a white solid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 494.3ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid and its derivatives have been extensively studied in the field of organic chemistry, particularly in synthesis and structural analysis. Hayani et al. (2021) explored the synthesis of new quinoline-4-carboxylate derivatives, focusing on their structure elucidation and interactions with protein database inhibitors. This research demonstrates the significance of these compounds in developing new chemical entities with potential biological applications (Hayani et al., 2021).

Potential in Anticancer Research

Research into the anticancer properties of 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid derivatives has shown promising results. Gaber et al. (2021) synthesized new derivatives and tested their effects against the breast cancer MCF-7 cell line, uncovering significant anticancer activity in several compounds (Gaber et al., 2021).

Radical Scavenging and Enzyme Inhibitory Activity

The free-radical scavenging capabilities of 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid derivatives have been studied for their potential therapeutic applications in oxidative-stress-related diseases. Solecka et al. (2014) investigated their activity against various radicals and enzymes, finding that many of the synthesized compounds exhibited notable radical scavenging capabilities (Solecka et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

properties

IUPAC Name

1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-24-15-8-11(9-16(25-2)17(15)26-3)20-10-14(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBNJHBEVPVOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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